molecular formula C17H25BrN2O2 B12646036 Tert-butyl 4-(3-bromo-2-methylbenzyl)piperazine-1-carboxylate

Tert-butyl 4-(3-bromo-2-methylbenzyl)piperazine-1-carboxylate

Cat. No.: B12646036
M. Wt: 369.3 g/mol
InChI Key: QXNQSOSKENDSIZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromo-2-methylbenzyl)piperazine-1-carboxylate is a piperazine derivative characterized by a tert-butyl carbamate group at the 1-position of the piperazine ring and a 3-bromo-2-methylbenzyl substituent at the 4-position (Figure 1). The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperazine nitrogen, enabling selective functionalization during synthetic workflows . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and antimicrobial agents.

Properties

Molecular Formula

C17H25BrN2O2

Molecular Weight

369.3 g/mol

IUPAC Name

tert-butyl 4-[(3-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H25BrN2O2/c1-13-14(6-5-7-15(13)18)12-19-8-10-20(11-9-19)16(21)22-17(2,3)4/h5-7H,8-12H2,1-4H3

InChI Key

QXNQSOSKENDSIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)CN2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-bromo-2-methylbenzyl)piperazine-1-carboxylate typically involves the reaction of 3-bromo-2-methylbenzyl chloride with piperazine in the presence of a base, followed by the protection of the resulting amine with tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-bromo-2-methylbenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out in solvents like tetrahydrofuran (THF), dichloromethane, or ethanol, and may require specific temperature and pressure conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted piperazine derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.

Scientific Research Applications

Tert-butyl 4-(3-bromo-2-methylbenzyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active compounds, including potential drug candidates.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromo-2-methylbenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The brominated benzyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

Structural Analogues

The structural analogues of this compound differ in the substituents on the benzyl/aryl group, the linker between the piperazine and aromatic ring, and additional functional groups. Key examples include:

Compound Name Substituents on Aromatic Ring Additional Features Evidence ID
Tert-butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 3-amino-5-fluoro Amino group for conjugation; fluorine for metabolic stability
Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate 4-bromo-2-fluoro (direct aryl bond) Bromine for cross-coupling; fluorine for lipophilicity
Tert-butyl 4-(5-oxo-1,2,3,4-tetrahydrothienoisoquinolin-8-yl)piperazine-1-carboxylate Fused thienoisoquinoline system Heterocyclic ring for π-stacking interactions
Tert-butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate Pyridinyl with methoxycarbonyl Polar group for solubility; pyridine for metal coordination

Key Observations :

  • Electron-withdrawing groups (e.g., Br, F) enhance stability and cross-coupling reactivity .
  • Amino groups (e.g., in ) enable conjugation but may reduce stability under acidic conditions .
  • Heterocyclic systems (e.g., thienoisoquinoline in ) improve binding affinity in drug design.

Key Observations :

  • Cross-coupling reactions (e.g., Suzuki-Miyaura in ) are feasible for bromo-substituted derivatives.
  • Amidation/coupling reagents (e.g., T3P® in ) improve efficiency for sterically hindered substrates.

Stability and Reactivity

  • Acidic Degradation : Compounds with electron-withdrawing groups (e.g., nitro in ) or labile linkers (e.g., esters in ) may degrade in simulated gastric fluid, whereas bromo/methyl-substituted derivatives are more stable .
  • Thermal Stability : The tert-butyl carbamate group decomposes above 200°C, consistent with analogues in .
  • Reactivity : The 3-bromo substituent enables Suzuki cross-coupling (cf. ), while methyl groups may hinder reactivity due to steric effects.

Physicochemical Properties

Property Target Compound (Estimated) Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate Tert-butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate
Molecular Weight ~381.3 g/mol 359.24 g/mol ~349.4 g/mol
Boiling Point ~420°C (estimated) 418.9°C Not reported
Density ~1.4 g/cm³ 1.4 g/cm³ Not reported
Solubility Low (lipophilic substituents) Low (similar halogenated structure) Moderate (amino group enhances polarity)

Key Observations :

  • Bromine increases molecular weight and boiling point compared to fluorine analogues.
  • Amino groups improve solubility but may necessitate protective strategies .

Biological Activity

Tert-butyl 4-(3-bromo-2-methylbenzyl)piperazine-1-carboxylate, with the CAS number 1260758-50-6, is a synthetic compound that has garnered interest in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C17H25BrN2O2C_{17}H_{25}BrN_{2}O_{2}. The compound features a piperazine ring substituted with a tert-butyl group and a bromo-methylbenzyl moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperazine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. Research indicates that certain piperazine derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Table 1: Anticancer Activity of Piperazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-74.5Apoptosis induction
Compound BU-9370.78Caspase activation
This compoundTBDTBDTBD

Note: TBD = To be determined based on future studies.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. A study focusing on piperazine derivatives reported varying degrees of activity against bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves disruption of key cellular processes, making these compounds candidates for further exploration in infectious disease treatment .

Case Studies and Research Findings

  • Anticancer Studies :
    • In vitro studies have demonstrated that related piperazine compounds exhibit significant cytotoxicity against leukemia and breast cancer cell lines. These studies utilized flow cytometry to analyze apoptotic pathways, confirming the efficacy of these compounds in inducing programmed cell death .
  • Antimicrobial Screening :
    • High-throughput screening against Mycobacterium tuberculosis revealed that certain analogs with structural similarities to this compound displayed effective inhibition at low micromolar concentrations . This indicates potential for development into therapeutic agents for resistant strains.

Q & A

Q. What are the common synthetic routes for Tert-butyl 4-(3-bromo-2-methylbenzyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized via refluxing tert-butyl piperazine-1-carboxylate with halogenated aromatic intermediates (e.g., 3-bromo-2-methylbenzyl bromide) in polar aprotic solvents like 1,4-dioxane or DMF. Potassium carbonate is frequently used as a base to deprotonate the piperazine nitrogen, facilitating substitution . Reaction temperature (e.g., 110°C) and duration (12–24 hours) significantly impact yields, which range from 70% to 88.7% depending on stoichiometric ratios and purification methods .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key signals should researchers prioritize?

  • 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm in 1H NMR; δ ~28 ppm in 13C NMR) and the piperazine ring protons (δ ~3.0–4.0 ppm). The bromine substituent deshields adjacent aromatic protons, producing distinct splitting patterns .
  • LCMS : The molecular ion peak ([M+H]+) should align with the calculated molecular weight (e.g., ~343.22 g/mol for related brominated derivatives). Fragmentation patterns (e.g., loss of the Boc group) confirm structural integrity .
  • X-ray Crystallography : Used to resolve stereochemical ambiguities, particularly for chiral centers or non-planar conformations in derivatives .

Q. How can researchers mitigate challenges in purifying this compound?

Silica gel chromatography with gradient elution (hexane:ethyl acetate, 8:1 to 4:1) effectively separates the product from unreacted starting materials. For brominated analogs, recrystallization in diethyl ether or ethyl acetate improves purity . Monitoring via TLC (Rf ~0.5 in 4:1 hexane:EtOAc) ensures consistent separation .

Advanced Research Questions

Q. What strategies optimize the regioselective functionalization of the piperazine ring in this compound?

Regioselectivity is controlled by steric and electronic factors. The tert-butyloxycarbonyl (Boc) group directs substitution to the less hindered nitrogen of the piperazine ring. For example, coupling with 5-bromo-2-chloropyrimidine under reflux conditions selectively targets the Boc-protected nitrogen, leaving the secondary amine available for further derivatization . Computational modeling (e.g., DFT) can predict reactive sites for electrophilic/nucleophilic attacks .

Q. How do structural modifications (e.g., bromine substitution) impact biological activity in kinase inhibition studies?

Bromine enhances electrophilicity, enabling covalent binding to kinase active sites. In analogs like tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, the bromine atom facilitates interactions with cysteine residues in ATP-binding pockets, as observed in tyrosine kinase inhibition assays . However, steric bulk from the tert-butyl group may reduce binding affinity, requiring optimization via substituent truncation .

Q. What are the limitations of using this compound in cross-coupling reactions (e.g., Suzuki-Miyaura), and how can they be addressed?

The bromine atom is reactive in Pd-catalyzed cross-coupling, but competing debromination or Boc-deprotection may occur. Using mild conditions (e.g., Pd(PPh3)4, Na2CO3, 80°C) and protecting-group-compatible catalysts (e.g., XPhos Pd G3) minimizes side reactions. For example, tert-butyl 4-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate undergoes efficient Suzuki coupling with boronic acids at 0.1 mol% catalyst loading .

Methodological and Data Analysis Questions

Q. How should researchers resolve contradictory NMR data for piperazine derivatives?

Dynamic rotational isomerism in the piperazine ring can cause signal splitting. Variable-temperature NMR (e.g., 25°C to −60°C) or deuterated solvents like DMSO-d6 reduces conformational flexibility, simplifying spectra . For example, coalescence of split signals at low temperatures confirms the presence of rotamers .

Q. What computational tools validate the stability of intermediates during synthesis?

  • Hirshfeld Surface Analysis : Identifies weak intermolecular interactions (e.g., C–H···π) that stabilize crystalline intermediates .
  • Molecular Dynamics (MD) Simulations : Predicts solvent effects on reaction pathways, such as solvolysis of the Boc group in polar solvents .

Application-Oriented Questions

Q. How is this compound utilized in the synthesis of peptidomimetics or protease inhibitors?

The piperazine scaffold mimics peptide backbones, enabling hydrogen bonding with enzyme active sites. For instance, tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate acts as a transition-state analog in metalloprotease inhibition studies. Modifications to the benzyl or bromine substituents tune selectivity against specific isoforms (e.g., MMP-2 vs. MMP-9) .

Q. What role does this compound play in developing PET radiotracers for neurological targets?

Bromine-76 or fluorine-18 isotopes can be introduced via late-stage halogen exchange, enabling imaging of σ1 receptors or monoamine transporters. The tert-butyl group enhances blood-brain barrier permeability, as demonstrated in autoradiography studies with [18F]-labeled analogs .

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